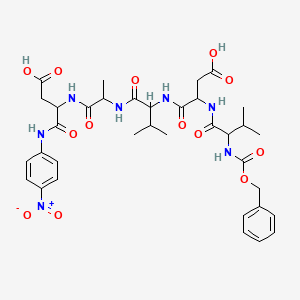
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA is a synthetic peptide compound. It is composed of a sequence of amino acids: valine (Val), aspartic acid (Asp), alanine (Ala), and a para-nitroanilide (pNA) group at the C-terminus. The compound is often used in biochemical research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The para-nitroanilide group can be oxidized to form different derivatives.
Substitution: The amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using HCl or basic hydrolysis using NaOH.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
Hydrolysis: Free amino acids (Val, Asp, Ala) and para-nitroaniline.
Oxidation: Oxidized derivatives of para-nitroaniline.
Substitution: Modified peptides with altered amino acid residues.
Wissenschaftliche Forschungsanwendungen
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Chemistry: Utilized in studies of peptide synthesis and modification techniques.
Industry: Employed in the production of peptide-based materials and as a standard in analytical methods.
Wirkmechanismus
The mechanism of action of Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA involves its interaction with specific enzymes, such as proteases. The para-nitroanilide group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzymatic activity by measuring the release of para-nitroaniline upon peptide bond cleavage. This interaction helps elucidate the enzyme’s specificity and kinetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-AMC: Similar peptide with an aminomethylcoumarin (AMC) group instead of para-nitroanilide.
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-MCA: Contains a 7-methoxycoumarin-4-acetyl (MCA) group.
Uniqueness
Cbz-DL-Val-DL-Asp-DL-Val-DL-Ala-DL-Asp-pNA is unique due to its para-nitroanilide group, which provides distinct chromogenic properties. This makes it particularly useful in enzyme assays where colorimetric detection is required. Its specific amino acid sequence also contributes to its unique interaction with certain enzymes, making it a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C35H45N7O13 |
|---|---|
Molekulargewicht |
771.8 g/mol |
IUPAC-Name |
3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C35H45N7O13/c1-18(2)28(33(50)36-20(5)30(47)38-24(15-26(43)44)31(48)37-22-11-13-23(14-12-22)42(53)54)40-32(49)25(16-27(45)46)39-34(51)29(19(3)4)41-35(52)55-17-21-9-7-6-8-10-21/h6-14,18-20,24-25,28-29H,15-17H2,1-5H3,(H,36,50)(H,37,48)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,43,44)(H,45,46) |
InChI-Schlüssel |
ZXSSQHFLGLMCEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
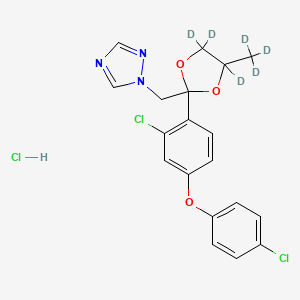
![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814716.png)
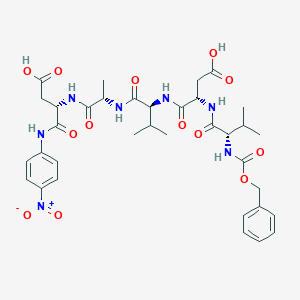
![N-[1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814729.png)
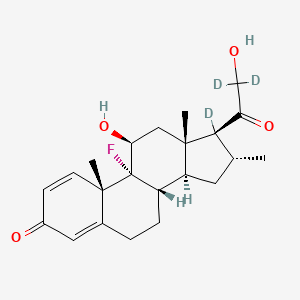
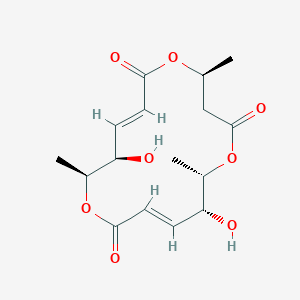
![42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814742.png)
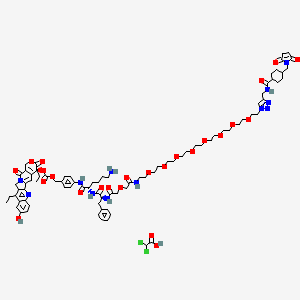

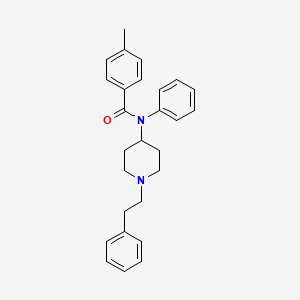
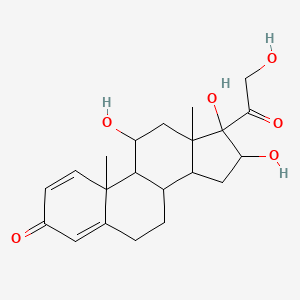
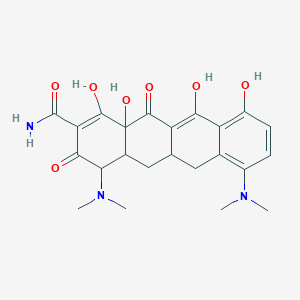
![(3E,7S,8R,9S,10S,13E,15S,16S,17E,19S,20R,21E,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,39E,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814774.png)
